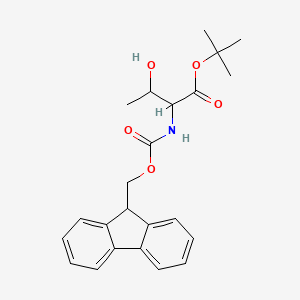![molecular formula C22H23N6O7S2+ B12831519 (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftazidime is a third-generation cephalosporin antibiotic that is widely used to treat a variety of bacterial infections. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. Ceftazidime works by interfering with the synthesis of the bacterial cell wall, leading to cell death. It is commonly administered via intravenous or intramuscular injection and is known for its broad-spectrum antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceftazidime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The key steps involve the acylation of 7-aminocephalosporanic acid with a suitable acylating agent to introduce the side chain, followed by the formation of the beta-lactam ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, ceftazidime is produced using large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, crystallization, and drying, to obtain the pure compound. The production process is designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ceftazidime undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of ceftazidime can be hydrolyzed by beta-lactamase enzymes produced by certain bacteria, leading to the inactivation of the antibiotic.
Oxidation and Reduction: Ceftazidime can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common in clinical settings.
Substitution: The thiazole ring in ceftazidime can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
Hydrolysis: Inactive metabolites.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Substitution: Substituted ceftazidime derivatives with modified antibacterial activity.
Scientific Research Applications
Ceftazidime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various chemical reagents.
Biology: Employed in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: Extensively used in clinical research to evaluate its effectiveness in treating different types of bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the development of new formulations and delivery systems to enhance its stability and bioavailability.
Mechanism of Action
Ceftazidime exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. The primary molecular targets of ceftazidime are PBPs, and its activity is enhanced by its ability to resist degradation by certain beta-lactamase enzymes.
Comparison with Similar Compounds
Ceftazidime is unique among cephalosporins due to its strong activity against Pseudomonas aeruginosa. Similar compounds include:
Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity but less effective against Pseudomonas aeruginosa.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria, but also less effective against Pseudomonas aeruginosa.
Cefepime: A fourth-generation cephalosporin with enhanced activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.
Ceftazidime’s unique feature is its high efficacy against Pseudomonas aeruginosa, making it a preferred choice for treating infections caused by this pathogen.
Properties
Molecular Formula |
C22H23N6O7S2+ |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/p+1/b26-13-/t14-,18-/m1/s1 |
InChI Key |
ORFOPKXBNMVMKC-DWVKKRMSSA-O |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)



![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)

![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
![4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12831501.png)

